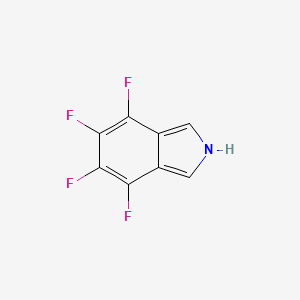

4,5,6,7-Tetrafluoro-2H-isoindole

Description

Properties

IUPAC Name |

4,5,6,7-tetrafluoro-2H-isoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4N/c9-5-3-1-13-2-4(3)6(10)8(12)7(5)11/h1-2,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOZQZJGECAKEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN1)C(=C(C(=C2F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40493639 | |

| Record name | 4,5,6,7-Tetrafluoro-2H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55164-85-7 | |

| Record name | 4,5,6,7-Tetrafluoro-2H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrafluoro-2H-isoindole typically involves the reduction of phthalonitriles. One common method is the reduction of 3,4,5,6-tetrafluorophthalonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions . This reaction yields the desired isoindole compound with high purity and acceptable yields.

Industrial Production Methods: Industrial production of 4,5,6,7-Tetrafluoro-2H-isoindole may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrafluoro-2H-isoindole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoindolinone derivatives.

Reduction: Reduction reactions can yield fully hydrogenated isoindoline derivatives.

Substitution: The fluorine atoms on the isoindole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Isoindolinone derivatives.

Reduction: Isoindoline derivatives.

Substitution: Various substituted isoindole derivatives depending on the nucleophile used.

Scientific Research Applications

4,5,6,7-Tetrafluoro-2H-isoindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrafluoro-2H-isoindole and its derivatives involves the modulation of various molecular targets and pathways. For instance, the compound can increase intracellular reactive oxygen species (ROS) levels, leading to oxidative stress and apoptosis in cancer cells . It also targets transcriptional pathways, affecting the expression of proapoptotic and antiapoptotic genes .

Comparison with Similar Compounds

Table 1: Key Properties of 4,5,6,7-Tetrafluoro-2H-isoindole and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS RN | Key Features |

|---|---|---|---|---|---|

| 4,5,6,7-Tetrafluoro-2H-isoindole | C₈H₃F₄N | 189.11 | F at 4,5,6,7-positions | 55164-85-7 | High electronegativity, compact size |

| 4,5,6,7-Tetrafluoroindole | C₈H₃F₄N | 189.11 | F at 4,5,6,7-positions | 37387-64-7 | Indole backbone (non-fused pyrrole) |

| 4,5,6,7-Tetrabromo-2H-isoindole | C₈H₃Br₄N | 457.83 | Br at 4,5,6,7-positions | 52964-20-2 | Larger substituents, higher molecular weight |

Comparison with 4,5,6,7-Tetrafluoroindole

While both compounds share the same molecular formula (C₈H₃F₄N), 4,5,6,7-Tetrafluoroindole (CAS 37387-64-7) differs structurally: it is an indole derivative with a non-fused pyrrole ring, whereas 4,5,6,7-Tetrafluoro-2H-isoindole features a fused bicyclic system. This distinction affects aromaticity and reactivity. For example, the isoindole structure may exhibit reduced stability under acidic conditions due to strain in the fused ring system, whereas indole derivatives are generally more robust .

Comparison with 4,5,6,7-Tetrabromo-2H-isoindole

The brominated analogue (C₈H₃Br₄N) replaces fluorine with bromine, significantly increasing molecular weight (457.83 g/mol vs. 189.11 g/mol) and steric bulk. However, bromine’s larger atomic radius may enhance π-stacking interactions in materials science applications .

Q & A

Q. What are the common synthetic routes for 4,5,6,7-Tetrafluoro-2H-isoindole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves fluorination of indole precursors or cyclization of fluorinated aromatic amines. For example, electrophilic substitution in tetrafluoroindole derivatives can be achieved using fluorinating agents like SF₄ or HF-pyridine under controlled conditions . Key steps include:

- Precursor Preparation : Starting with commercially available indole-3-carboxaldehyde or 5-fluoroindole derivatives (e.g., via Mannich reactions or hydrogenation with Pd/C) .

- Fluorination : Reaction with fluorinating agents in solvents like DMF or THF, monitored by TLC .

- Purification : Column chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Critical Factors : Temperature control (e.g., reflux at 190°C for amide coupling) and stoichiometric ratios (e.g., 1:3 molar ratio of indole to fluorinating agent) significantly impact yield .

Q. How can researchers characterize the structure and purity of 4,5,6,7-Tetrafluoro-2H-isoindole?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns (e.g., δ -120 to -140 ppm for aromatic fluorines). ¹H and ¹³C NMR resolve backbone structure .

- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS or ESI-MS) validates molecular weight (e.g., [M+H]⁺ at m/z 359.11903) .

- Elemental Analysis : Confirms C, H, N, and F content (e.g., ±0.5% deviation from theoretical values) .

Example Data :

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹⁹F NMR (CDCl₃) | δ -132.4 (s, 4F, aromatic F) | |

| ESI-MS | m/z 359.11903 [M+H]⁺ |

Q. What solvents and catalysts are optimal for functionalizing 4,5,6,7-Tetrafluoro-2H-isoindole?

- Methodological Answer :

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for reactions like amidation or Suzuki couplings. THF is preferred for Grignard additions .

- Catalysts : Pd/C (10%) for hydrogenation, CuI for azide-alkyne cycloadditions, and Et₃N for acid scavenging in amide bond formation .

Note : Fluorine’s electron-withdrawing effect may necessitate harsher conditions (e.g., 190°C for 6 hours in DMSO) to achieve full conversion .

Advanced Research Questions

Q. How does fluorination at the 4,5,6,7-positions influence the reactivity of isoindole in electrophilic substitution reactions?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect deactivates the aromatic ring, directing electrophiles to residual electron-rich positions (e.g., C-3 or C-8). Computational studies (DFT) can predict regioselectivity:

- Computational Tools : Gaussian or ORCA for optimizing transition-state geometries.

- Experimental Validation : Nitration or bromination experiments under controlled conditions (e.g., HNO₃/H₂SO₄ at 0°C) followed by NMR/MS analysis .

Case Study : Petrova et al. (1970) observed nitration at C-3 in 4,5,6,7-tetrafluoroindole despite fluorine’s deactivation, attributed to steric and electronic effects .

Q. How can researchers resolve contradictions in spectral data for fluorinated isoindole derivatives?

- Methodological Answer : Discrepancies (e.g., unexpected ¹H NMR splitting or MS adducts) require:

Repetition : Confirm reproducibility under identical conditions.

Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for absolute configuration .

Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track reaction pathways .

Example : Inconsistent ¹⁹F NMR shifts may arise from solvent polarity; re-measure in CDCl₃ vs. DMSO-d₆ to assess solvent effects .

Q. What strategies optimize the stability of 4,5,6,7-Tetrafluoro-2H-isoindole in biological assays?

- Methodological Answer : Fluorinated heterocycles often exhibit hydrolytic sensitivity. Mitigation strategies include:

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) at reactive NH positions .

- Formulation : Use lyophilized powders or DMSO stock solutions stored at -80°C to prevent degradation .

- In Silico Modeling : Predict metabolic pathways (e.g., CYP450 interactions) using tools like Schrödinger’s QikProp .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of fluorinated isoindoles?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability) or compound purity. Steps:

Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor studies) and controls (e.g., cisplatin for cytotoxicity) .

Purity Thresholds : Ensure >98% purity via HPLC (e.g., C18 column, acetonitrile/water gradient) .

Meta-Analysis : Compare data across studies using platforms like RevMan for systematic reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.